2-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
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Overview
Description
2-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a pyridine ring, and a dioxaborolane group, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the coupling of a morpholine derivative with a pyridine precursor, followed by the introduction of the dioxaborolane group under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized pyridine or morpholine derivatives.
Scientific Research Applications
2-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)pyridine: Lacks the dioxaborolane group, making it less versatile in certain reactions.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Does not contain the morpholine ring, limiting its biological applications.
Uniqueness
2-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
2-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)11-9-12(17)13(18-10-11)19-5-7-20-8-6-19/h9-10H,5-8,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATFCJLRILQKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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